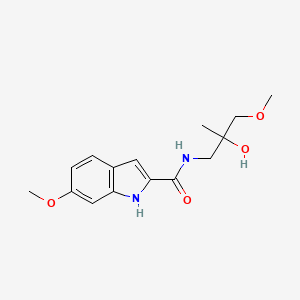

N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various indole carboxamide derivatives and their synthesis, which can provide insights into the potential synthesis and properties of the compound . Indole carboxamides are a class of compounds known for their diverse biological activities, including analgesic and anti-inflammatory properties .

Synthesis Analysis

The synthesis of indole carboxamide derivatives can be achieved through various methods. One approach for synthesizing N-methoxy-N-methylamides, which are structurally related to the compound of interest, involves the reaction of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride using coupling reagents such as trichloromethyl chloroformate or 2-chloro-1-methylpyridinium iodide . Another method uses S,S-Di(2-pyridyl) dithiocarbonate as the coupling agent . These methods provide high yields and can proceed without racemization when chiral carboxylic acids are used, which is crucial for maintaining the stereochemical integrity of the compound.

Molecular Structure Analysis

The molecular structure of indole carboxamide derivatives is characterized by the presence of an indole group and a carboxamide substituent. For instance, the crystal structure of N-methyl-1H-indole-2-carboxamide, a related compound, is described as essentially planar with the molecules forming centrosymmetric dimeric rings through N-H---O hydrogen bonds . This information can be extrapolated to suggest that the compound "N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide" may also exhibit planarity and hydrogen bonding in its crystal structure.

Chemical Reactions Analysis

Indole carboxamide derivatives can undergo various chemical reactions. For example, the Cp*Co(III)-catalyzed C-H functionalization cascade with alkynedione is used for the synthesis of indolizidine scaffolds, demonstrating the reactivity of the indole carboxamide moiety under redox-neutral conditions . This suggests that the compound may also be amenable to C-H functionalization reactions, which could be useful for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carboxamide derivatives can be influenced by substituents on the indole ring. For example, the analgesic activity of 4,6-disubstituted N-(3-piperidinopropyl)furo[3,2-b]indole-2-carboxamide derivatives is affected by the steric effect of the substituent at the 6th position, while the anti-inflammatory activity favors an electron-donating effect at the same position . Additionally, spectral studies of related compounds, such as 2-amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides, have shown that substituents can significantly affect IR and 1H NMR spectral data . These findings imply that the physical and chemical properties of "N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide" would also be influenced by its specific substituents, potentially affecting its biological activity and spectral characteristics.

Wissenschaftliche Forschungsanwendungen

Selective Coupling Reactions

One study highlighted the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This process is notable for its mild conditions and efficiency, leading to diverse product formation through selective C-C and C-C/C-N bond formation. The study's findings on kinetic isotope effects shed light on a mechanism involving C-H activation and electrophilic addition, illustrating the compound's reactivity and potential utility in synthetic chemistry (Jing Zheng, Yan Zhang, & Sunliang Cui, 2014).

Controlled Polymerization

Another research focus is on controlled polymerization techniques. For instance, the RAFT polymerization of N-isopropylacrylamide, a thermoresponsive polymer, showcases the relevance of choosing appropriate chain transfer agents and initiating species for achieving controlled/"living" polymerization conditions. This study emphasizes the compound's role in facilitating advanced polymer synthesis, demonstrating its significance in materials science and drug delivery systems (Anthony J Convertine et al., 2004).

Synthesis and Labeling

The synthesis of labeled compounds for research purposes is another critical application. One study detailed the synthesis of an IKK inhibitor, providing insights into the use of isotopic labeling for studying drug metabolism and distribution. This work underscores the compound's utility in developing targeted therapies and in pharmacokinetic studies (Yuexian Li, Mihaela Plesescu, & S. Prakash, 2006).

Novel Synthetic Methods

Research also extends to developing novel synthetic methods for N-methoxy-N-methylamides, highlighting the compound's role in organic synthesis. Techniques such as the use of Grignard reagents and various catalysts have been explored, showcasing the compound's versatility and its contribution to simplifying synthetic routes for complex molecules (Jae In Lee, 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(19,9-20-2)8-16-14(18)13-6-10-4-5-11(21-3)7-12(10)17-13/h4-7,17,19H,8-9H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQXCHKOCKTDLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC)(COC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide](/img/structure/B3008571.png)

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008579.png)

![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)hexan-1-one](/img/structure/B3008590.png)